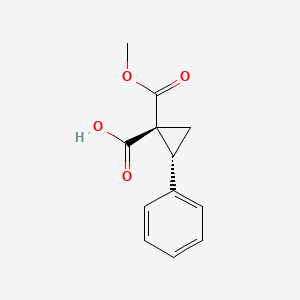
rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
Descripción general
Descripción
Rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid, also known as racemic 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid, is a synthetic chiral compound that is widely used in the field of organic chemistry. It has a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers. The compound is a white solid that is soluble in organic solvents and has a melting point of about 57°C.
Método De Síntesis Detallado
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid involves the preparation of a cyclopropane intermediate, which is then functionalized with a carboxylic acid and a methoxycarbonyl group.", "Starting Materials": [ "Benzene", "Ethyl diazoacetate", "Phenylmagnesium bromide", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol
Aplicaciones Científicas De Investigación
Rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. It is also used in the production of polymers, such as poly(methyl methacrylate) and poly(vinyl acetate). The compound is also used in the synthesis of other organic compounds, such as the anticonvulsant drug lamotrigine.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is not fully understood. However, it is believed that the compound acts as a catalyst in the hydrogenation of 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid chloride. The reaction is believed to involve the formation of a palladium-hydrogen complex, which then reacts with the substrate to form the desired product.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid are not fully understood. However, the compound is known to be relatively non-toxic and is not known to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid in laboratory experiments has several advantages. First, the compound is relatively non-toxic and is not known to have any adverse effects on humans or animals. Second, the compound is relatively inexpensive and easy to obtain. Third, the compound is relatively stable and can be stored for long periods of time without degradation.
However, there are some limitations to the use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid in laboratory experiments. First, the compound is not soluble in water, so it must be used in organic solvents. Second, the compound is not very reactive, so it may not be suitable for certain types of reactions. Third, the compound is sensitive to light and air, so it must be stored in a dark, airtight container.
Direcciones Futuras
There are several potential future directions for the use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid. First, the compound could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and polymers. Second, the compound could be used in the development of new catalysts for organic reactions. Third, the compound could be used in the development of new materials, such as optically active polymers. Fourth, the compound could be used in the development of new drugs and drug delivery systems. Finally, the compound could be used in the development of new analytical methods, such as chiral chromatography.
Propiedades
IUPAC Name |
(1R,2R)-1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/t9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICBKCDHFFGKCB-BXKDBHETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

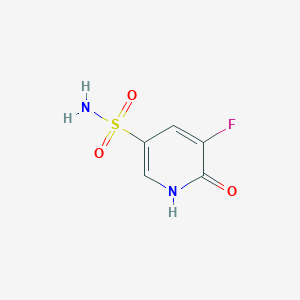
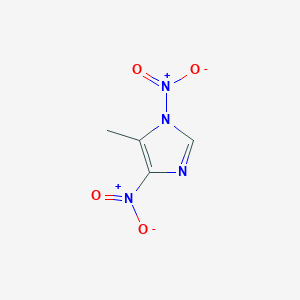
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
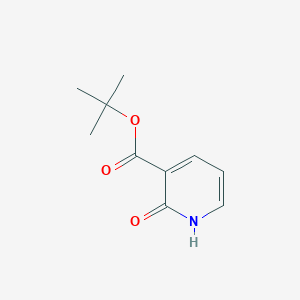
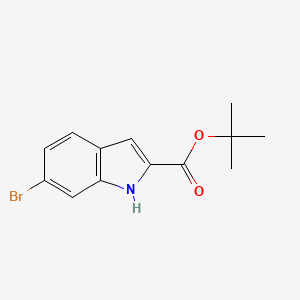
![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)
![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)